molecular formula C13H10N2O4 B12922885 2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid CAS No. 142603-91-6

2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid

Cat. No.: B12922885
CAS No.: 142603-91-6
M. Wt: 258.23 g/mol
InChI Key: XSRMHFOPZYHGTM-UHFFFAOYSA-N
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Description

2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid group at position 5 and a 4-(acetyloxy)phenyl substituent at position 2 of the pyrimidine ring.

Pyrimidinecarboxylic acids are widely explored in medicinal chemistry due to their versatility as enzyme inhibitors, receptor modulators, or fluorescent probes . The acetyloxy group in this compound may enhance membrane permeability compared to polar substituents, making it a candidate for intracellular applications.

Properties

CAS No.

142603-91-6

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-(4-acetyloxyphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H10N2O4/c1-8(16)19-11-4-2-9(3-5-11)12-14-6-10(7-15-12)13(17)18/h2-7H,1H3,(H,17,18)

InChI Key

XSRMHFOPZYHGTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-acetoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. The reaction typically proceeds under reflux conditions in ethanol, followed by hydrolysis to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved would require further investigation through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between 2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid and similar pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 4-(Acetyloxy)phenyl (C2), COOH (C5) C₁₃H₁₀N₂O₄ 270.23 Not provided Acetyloxy group enhances lipophilicity; carboxylic acid enables ionization.
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (C2), CH₃ (C6), COOH (C4) C₆H₅ClN₂O₂ 172.57 89581-58-8 Chloro (electron-withdrawing) and methyl (electron-donating) groups.
4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid CF₃ (C2-phenyl), CH₃ (C4), COOH (C5) C₁₃H₉F₃N₂O₂ 282.22 1119449-88-5 Trifluoromethyl group increases lipophilicity and metabolic stability.
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid OCH₃ (C2-phenyl), pyridinyl (C4), COOH (C5) C₁₇H₁₃N₃O₃ 307.30 1172917-35-9 Methoxy (electron-donating) and pyridinyl (basic nitrogen) groups.
2-Chloro-4-methylpyrimidine-5-carboxylic acid Cl (C2), CH₃ (C4), COOH (C5) C₆H₅ClN₂O₂ 172.57 Not provided Chloro and methyl groups create a sterically hindered, reactive scaffold.
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate CF₃ (C2), COOEt (C5) C₈H₇F₃N₂O₂ 220.15 4774-35-0 Ester form improves lipophilicity; trifluoromethyl enhances stability.

Physicochemical Properties

  • Lipophilicity (logP):

    • The acetyloxy group in the target compound increases logP compared to polar substituents (e.g., COOH or pyridinyl). However, the trifluoromethyl group in the analogue (CAS 1119449-88-5) imparts higher lipophilicity .
    • Ethyl esters (e.g., CAS 4774-35-0) exhibit greater lipophilicity than carboxylic acids, favoring passive diffusion .
  • Acidity (pKa):

    • The carboxylic acid group (pKa ~2-3) dominates the ionization profile. Electron-withdrawing substituents (e.g., Cl, CF₃) lower the pKa of adjacent groups, enhancing acidity .
    • Methoxy and methyl groups (electron-donating) slightly reduce acidity compared to acetyloxy .
  • Solubility:

    • Carboxylic acids generally have moderate aqueous solubility, while ester derivatives (e.g., ethyl esters) are less soluble. The trifluoromethyl group reduces solubility due to hydrophobicity .

Biological Activity

2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research sources.

  • Chemical Formula : C13H13N2O4
  • Molecular Weight : 257.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 142603-91-6

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
  • Acetylation Reactions : The introduction of the acetyloxy group can be achieved through acetylation of the hydroxy group on the phenyl ring.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting it may induce apoptosis through pathways involving caspases and other apoptotic factors.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.6Apoptosis induction via caspases
HeLa (Cervical)12.3Cell cycle arrest at G2/M phase
A549 (Lung)18.9Inhibition of proliferation

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a range of bacteria and fungi. In vitro studies have reported effective inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been noted for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammation.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The pyrimidine structure allows for intercalation between DNA base pairs, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell survival and proliferation, such as topoisomerases and kinases.

Case Study 1: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives of pyrimidine compounds, including this compound. The results indicated that modifications to the acetyloxy group significantly enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural variations in optimizing therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing new antimicrobial agents, this compound was tested against multi-drug resistant strains of bacteria. The findings revealed that it exhibited superior activity compared to commonly used antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections.

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